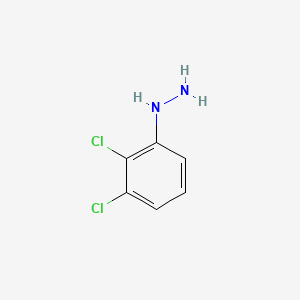

(2,3-Dichlorophenyl)hydrazine

Description

Significance within Arylhydrazine Chemistry

Arylhydrazines are fundamental reagents in organic synthesis, most notably for their role in the Fischer indole (B1671886) synthesis, a classic and widely used method for constructing the indole nucleus. smolecule.comwikipedia.org The specific substitution on the aromatic ring of the arylhydrazine can significantly impact the course and outcome of this reaction. (2,3-Dichlorophenyl)hydrazine (B81661), with its ortho and meta chlorine substituents, provides a unique platform for creating highly functionalized indoles that are often explored for their biological activities. The electronic properties of the dichloro-substituted ring influence the reactivity of the hydrazine (B178648) moiety, and the steric bulk can direct the regioselectivity of cyclization reactions.

Beyond indoles, (2,3-Dichlorophenyl)hydrazine is a key starting material for the synthesis of other important heterocyclic systems, such as pyrazoles and their derivatives. rjptonline.orgdergipark.org.trchim.it These five-membered rings are prevalent in many biologically active compounds. The reactivity of (2,3-dichlorophenyl)hydrazine in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents allows for the construction of pyrazole (B372694) rings bearing the 2,3-dichlorophenyl moiety. dergipark.org.trnih.gov

Historical Context of Related Arylhydrazine Research Methodologies

The use of arylhydrazines in organic synthesis dates back to the late 19th century with Emil Fischer's discovery of the Fischer indole synthesis in 1883. wikipedia.org This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a rjptonline.orgrjptonline.org-sigmatropic rearrangement to yield an indole. wikipedia.org Over the years, this methodology has been refined and expanded, with the development of various acid catalysts, including Brønsted acids like HCl and H2SO4, and Lewis acids such as BF3 and ZnCl2. wikipedia.orgrsc.org

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is another classical reaction that has been extensively studied. dergipark.org.trnih.gov Modern advancements in synthetic methodologies have introduced microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for the preparation of pyrazole derivatives from chalcones and hydrazine hydrates. rjptonline.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have provided new routes to N-aryl hydrazones, which are key intermediates in the Fischer indole synthesis. wikipedia.org These modern techniques have broadened the scope and efficiency of reactions involving arylhydrazines, including (2,3-Dichlorophenyl)hydrazine.

Scope and Research Focus of (2,3-Dichlorophenyl)hydrazine Studies

Research involving (2,3-Dichlorophenyl)hydrazine is predominantly focused on its application as a building block in the synthesis of heterocyclic compounds with potential biological activity. A significant area of investigation is its use in the Fischer indole synthesis to prepare dichlorinated indole derivatives. smolecule.com These compounds are of interest due to the known biological activities of many indole alkaloids and synthetic indole-containing molecules.

Another major research avenue is the synthesis of pyrazole and pyrazoline derivatives. rjptonline.orgdergipark.org.tr These nitrogen-containing heterocycles are known to exhibit a wide range of pharmacological properties. By incorporating the (2,3-dichlorophenyl) group, researchers aim to modulate the biological activity of these scaffolds. Studies often involve the cyclocondensation of (2,3-dichlorophenyl)hydrazine with various dicarbonyl compounds to generate libraries of novel pyrazole derivatives for biological screening.

Furthermore, (2,3-Dichlorophenyl)hydrazine is utilized in the synthesis of other heterocyclic systems, such as pyrano[2,3-c]pyrazoles, through multi-component reactions. acs.org The development of efficient, one-pot synthetic procedures for these complex molecules is an active area of research. The steric and electronic effects of the 2,3-dichloro substitution are often studied to understand their influence on reaction outcomes and the properties of the final products.

Data Tables

Table 1: Physicochemical Properties of (2,3-Dichlorophenyl)hydrazine

| Property | Value |

| IUPAC Name | (2,3-Dichlorophenyl)hydrazine |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Appearance | Solid |

| CAS Number | 13147-14-3 |

Table 2: Applications of (2,3-Dichlorophenyl)hydrazine in the Synthesis of Heterocycles

| Heterocyclic System | Synthetic Method | Key Reagents |

| Indoles | Fischer Indole Synthesis | Aldehydes or Ketones, Acid Catalyst |

| Pyrazoles | Cyclocondensation | 1,3-Dicarbonyl Compounds |

| Pyrazolines | Cyclocondensation with Chalcones | Chalcones, Hydrazine Hydrate (B1144303) |

| Pyrano[2,3-c]pyrazoles | Four-component reaction | Benzyl (B1604629) alcohols, Ethyl acetoacetate, Malononitrile |

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIALSXRVQRGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,3 Dichlorophenyl Hydrazine

Established Synthetic Routes for Arylhydrazine Formation

The formation of arylhydrazines, including (2,3-Dichlorophenyl)hydrazine (B81661), generally follows two principal synthetic pathways: diazotization and subsequent reduction, and nucleophilic aromatic substitution.

Diazotization and Reduction Protocols

The most common and industrially significant method for synthesizing (2,3-Dichlorophenyl)hydrazine involves the diazotization of 2,3-dichloroaniline (B127971) followed by a reduction step. environmentclearance.nic.in This process begins with the reaction of 2,3-dichloroaniline with a diazotizing agent, such as nitrosyl sulfuric acid in the presence of sulfuric acid, under carefully controlled low-temperature conditions to form the corresponding diazonium salt, 2,3-dichlorobenzenediazonium chloride. environmentclearance.nic.ingoogle.com

The resulting diazonium salt is then reduced to yield (2,3-Dichlorophenyl)hydrazine. A variety of reducing agents can be employed for this transformation. For instance, a solid-phase approach utilizes a cation exchange resin to immobilize the aryldiazonium ion, which is then reduced with an aqueous solution of sodium borohydride. This method offers advantages such as enhanced stability of the diazonium intermediate and simplified work-up procedures.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents an alternative route to arylhydrazines. scribd.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For the synthesis of substituted arylhydrazines, this would typically involve the reaction of a suitably activated aryl halide with hydrazine (B178648) or its derivatives. scribd.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. masterorganicchemistry.com In the context of (2,3-Dichlorophenyl)hydrazine, a potential, though less commonly cited, SNAr approach could involve the reaction of a di- or trichlorinated benzene (B151609) derivative with hydrazine, where one of the chlorine atoms acts as a leaving group. The success of such a reaction is highly dependent on the specific substitution pattern and the reaction conditions employed.

Precursor Design and Strategic Selection in (2,3-Dichlorophenyl)hydrazine Synthesis

The primary and most strategically important precursor for the synthesis of (2,3-Dichlorophenyl)hydrazine is 2,3-dichloroaniline . environmentclearance.nic.ingoogle.com This aromatic amine provides the necessary dichlorinated phenyl scaffold onto which the hydrazine functionality is introduced. The synthesis of 1-(2,3-dichlorophenyl) piperazine (B1678402) hydrochloride, a related compound, also starts from 2,3-dichloroaniline, highlighting its role as a key starting material for this class of compounds. google.com

Alternative precursors can be envisaged based on different synthetic strategies. For instance, a direct hydrazination approach might utilize 2,3-dichlorobenzaldehyde . This method would involve the reaction of the aldehyde with hydrazine under acidic conditions. Another potential precursor could be a pyridine (B92270) halide derivative, which upon reaction with hydrazine hydrate (B1144303), could yield a related hydrazine compound.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of (2,3-Dichlorophenyl)hydrazine synthesis, particularly via the diazotization-reduction pathway, is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, solvent, and the stoichiometry of reagents.

For the diazotization step, maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. The choice of acid, typically sulfuric acid, and the diazotizing agent are also crucial. google.comgoogle.com

In the subsequent reduction, the choice of reducing agent and solvent plays a significant role in the yield and purity of the final product. For example, in the synthesis of related arylhydrazines, extensive screening of reaction conditions, including catalysts, bases, and additives, has been shown to significantly impact the outcome of the reaction. researchgate.net For instance, in palladium-catalyzed Heck coupling reactions of arylhydrazine hydrochlorides, the use of specific bases and additives in solvents like dimethylformamide (DMF) at room temperature has been optimized. mdpi.com

The table below presents a summary of reaction conditions that have been optimized for related arylhydrazine syntheses, which can provide insights into potential optimization strategies for (2,3-Dichlorophenyl)hydrazine production.

| Reaction Type | Catalyst | Base | Additive | Solvent | Temperature | Yield |

| Heck Coupling mdpi.com | Pd(OAc)₂ (5 mol%) | Et₃N (2.0 equiv) | Na₂SO₃ (1.2 equiv) | DMF | Room Temp | Good |

| Homo-Coupling mdpi.com | Pd(OAc)₂ (5 mol%) | Et₃N (2.0 equiv) | Na₂SO₃ (0.36 mmol) | DMF | Room Temp | Moderate |

| Iodination acs.org | None | None | None | DMSO | 60 °C | Good to Excellent |

| Visible-light Oxidative Coupling rsc.org | NaHPMo | Cs₂CO₃ | None | DMSO | Room Temp | 28-77% |

Green Chemistry Principles in (2,3-Dichlorophenyl)hydrazine Synthesis

The application of green chemistry principles to the synthesis of (2,3-Dichlorophenyl)hydrazine aims to reduce the environmental impact and improve the safety of the manufacturing process. researchgate.net This involves considering alternative solvents, reducing waste, and utilizing more energy-efficient methods.

One area of focus is the replacement of hazardous solvents with more environmentally benign alternatives. whiterose.ac.uk For instance, the use of water as a solvent in certain steps or the application of solvent-free reaction conditions where possible can significantly improve the green credentials of the synthesis.

Another key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net The development of catalytic processes, for example, can lead to higher atom economy by reducing the need for stoichiometric reagents that end up as waste.

Furthermore, exploring alternative synthetic routes that avoid harsh reagents or extreme temperatures can contribute to a greener process. For example, a patent for the preparation of 2,4-dichlorophenylhydrazine highlights a method that avoids the traditional diazotization process, thereby reducing the generation of hazardous by-products and improving safety. google.com While this is for a different isomer, the principles could potentially be adapted. The use of mechanochemistry and ultrasound are also emerging as green alternatives to conventional heating methods in the synthesis of related heterocyclic compounds. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichlorophenyl Hydrazine

Fundamental Reaction Pathways and Transformations

(2,3-Dichlorophenyl)hydrazine (B81661) is a substituted aromatic hydrazine (B178648) that serves as a versatile reagent in organic synthesis. Its reactivity is primarily centered around the nucleophilic nature of the hydrazine moiety and its ability to participate in condensation and subsequent cyclization reactions. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and reactivity profile.

Condensation Reactions with Carbonyl Compounds

The most fundamental reaction of (2,3-Dichlorophenyl)hydrazine is its condensation with carbonyl compounds, such as aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. The subsequent dehydration leads to the formation of a (2,3-Dichlorophenyl)hydrazone, a molecule characterized by a C=N double bond. minia.edu.egalfa-chemistry.com

This transformation is a critical initial step for many more complex reactions. The general mechanism proceeds through the formation of a carbinolamine intermediate, which then eliminates a molecule of water to yield the stable hydrazone. The reaction is reversible and often driven to completion by removing the water formed. libretexts.org

The formation of hydrazones from (2,3-Dichlorophenyl)hydrazine and various carbonyl compounds is a key step in the synthesis of diverse molecular architectures. For example, its reaction with appropriately substituted aldehydes and ketones serves as the entry point to the widely used Fischer indole (B1671886) synthesis. wikipedia.org

Table 1: Examples of Condensation Reactions

| Carbonyl Compound | Resulting Hydrazone Product | Typical Reaction Conditions |

|---|---|---|

| Acetone | Acetone (2,3-dichlorophenyl)hydrazone | Acid catalyst (e.g., acetic acid), reflux |

| Cyclohexanone | Cyclohexanone (2,3-dichlorophenyl)hydrazone | Acid catalyst, room temperature or gentle heating |

| Benzaldehyde | Benzaldehyde (2,3-dichlorophenyl)hydrazone | Acid catalyst, ethanol, reflux |

| Ethyl pyruvate (B1213749) | Ethyl pyruvate (2,3-dichlorophenyl)hydrazone | Acid catalyst, ethanol |

Cyclization Reactions Leading to Heterocyclic Systems

Following the initial condensation to form a hydrazone, (2,3-Dichlorophenyl)hydrazine derivatives are excellent precursors for the synthesis of various heterocyclic systems.

Indole Synthesis: The most notable cyclization reaction involving (2,3-Dichlorophenyl)hydrazine is the Fischer indole synthesis. wikipedia.orgnih.gov This acid-catalyzed reaction converts the (2,3-dichlorophenyl)hydrazone of an appropriate aldehyde or ketone into a substituted indole. wikipedia.orgmdpi.com The reaction proceeds via a acs.orgacs.org-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. alfa-chemistry.comnih.gov The reaction of (2,3-Dichlorophenyl)hydrazine with cyclohexanone, for instance, leads to the formation of dichlorinated tetrahydrocarbazoles, which are valuable synthetic intermediates.

Pyrazole (B372694) Synthesis: Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, can also be synthesized using (2,3-Dichlorophenyl)hydrazine. pharmaguideline.com A common method involves the cyclocondensation reaction with 1,3-dicarbonyl compounds. nih.govmdpi.comdergipark.org.tr The reaction proceeds by initial condensation at one carbonyl group, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. nih.gov Other precursors for pyrazole synthesis include α,β-unsaturated ketones and acetylenic ketones. mdpi.comnih.gov

Oxidation Pathways and Radical Formation

The oxidation of arylhydrazines, including (2,3-Dichlorophenyl)hydrazine, can lead to the formation of highly reactive intermediates. The oxidation process can be initiated by various oxidizing agents, including metal ions, molecular oxygen, and chemical oxidants like lead tetra-acetate. nih.govrsc.org

The oxidation of phenylhydrazine (B124118) is a complex process that can involve several intermediates, including the phenylhydrazyl radical, phenyldiazene, and the benzenediazonium (B1195382) ion. nih.gov These species are highly reactive and can participate in a variety of subsequent reactions. The formation of superoxide (B77818) radicals has also been observed during the oxidation of phenylhydrazine, which can act as a chain propagator in an autocatalytic process. nih.gov

Recent studies have demonstrated that aryl radicals can be efficiently generated from aryl hydrazines using catalytic amounts of iodine in the presence of air. nih.govacs.org This method provides a mild pathway to aryl radicals, which can then be used in carbon-carbon or carbon-heteroatom bond-forming reactions. nih.govacs.org The metabolic oxidation of arylhydrazines in biological systems has also been shown to produce aryl radicals, which are implicated as the reactive intermediates responsible for their genotoxic effects. acs.orgnih.gov These radicals are believed to arise from the decomposition of intermediate arenediazonium ions. acs.orgnih.gov

Mechanistic Elucidation of Key Reactions

Kinetic Studies of Reaction Processes

Kinetic investigations provide crucial insights into the mechanisms of reactions involving (2,3-Dichlorophenyl)hydrazine. While specific kinetic data for this particular substituted hydrazine are not extensively documented, studies on related systems, such as the Fischer indole synthesis and the Wolff-Kishner reduction, offer valuable information.

For the Wolff-Kishner reduction , which involves the conversion of a hydrazone to an alkane under basic conditions, kinetic studies have shown that the rate-determining step is the initial deprotonation of the hydrazone's N-H proton by a strong base to form a hydrazone anion. wikipedia.orgmasterorganicchemistry.com The stability of this anion, and thus the reaction rate, is affected by the substituents on the carbonyl compound.

Studies on the oxidation of phenylhydrazine have shown the reaction to be autocatalytic, with a distinct lag period that can be influenced by the presence of superoxide dismutase, indicating a radical chain mechanism. nih.gov The rate of reaction of substituted phenylhydrazines with oxyhemoglobin is also highly dependent on the position of substituents; ortho-halogen atoms tend to decrease the reaction rate. nih.gov

Identification of Intermediates and Transition States

The mechanisms of the primary reactions of (2,3-Dichlorophenyl)hydrazine have been elucidated through the identification and characterization of key intermediates and the computational modeling of transition states.

Fischer Indole Synthesis: The accepted mechanism, first proposed by Robinson, involves a sequence of well-defined intermediates. nih.govmdpi.com

Hydrazone Formation: The initial product is the (2,3-dichlorophenyl)hydrazone. alfa-chemistry.comwikipedia.org

Ene-hydrazine Tautomer: Under acidic conditions, the hydrazone tautomerizes to the more reactive ene-hydrazine intermediate. alfa-chemistry.comwikipedia.orgjk-sci.com

acs.orgacs.org-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted pericyclic acs.orgacs.org-sigmatropic rearrangement. This is the crucial C-C bond-forming step and involves a six-membered, chair-like transition state. Computational studies have explored the energetics of this transition state, confirming it as the rate-limiting step and showing how substituents can affect its stability. nih.gov This rearrangement breaks the aromaticity of the phenyl ring, leading to a di-imine intermediate. wikipedia.org

Cyclization and Aromatization: The di-imine intermediate rearomatizes, and a subsequent intramolecular nucleophilic attack by the amino group forms a five-membered ring, yielding an aminal intermediate. wikipedia.orgmdpi.com

Ammonia Elimination: Finally, acid-catalyzed elimination of ammonia from the aminal restores the aromatic indole system. nih.govmdpi.com

Pyrazole Synthesis: In the reaction with 1,3-dicarbonyl compounds, the mechanism involves initial nucleophilic attack by the hydrazine to form a hydrazone intermediate at one of the carbonyl groups. nih.gov This is followed by intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, forming a heterocyclic intermediate (a pyrazoline derivative). mdpi.comnih.gov Subsequent dehydration of this intermediate leads to the formation of the stable aromatic pyrazole ring. nih.gov Depending on the substrate and conditions, pyrazoline intermediates can sometimes be isolated. nih.gov

Influence of Substituent Effects on Reactivity

The chemical behavior of (2,3-Dichlorophenyl)hydrazine is significantly modulated by the presence of two chlorine atoms on the phenyl ring. These substituents exert a profound influence on the reactivity of the hydrazine moiety through a combination of electronic and steric effects. The chlorine atoms are strongly electronegative and act as electron-withdrawing groups, primarily through the inductive effect (-I). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the hydrazine group.

The decrease in electron density on the terminal nitrogen atom (-NH2) lowers its nucleophilicity, making it less reactive towards electrophiles compared to unsubstituted phenylhydrazine. This deactivation is a critical factor in reactions where the hydrazine acts as a nucleophile, such as in the formation of hydrazones or in certain cyclization reactions. The positioning of the chlorine atoms at the 2 and 3 positions also introduces steric hindrance around the C1 carbon and the attached hydrazine group, which can further influence the approach of reactants and the stability of transition states.

In the context of nucleophilic aromatic substitution reactions where an arylhydrazine might be a substrate, the electron-withdrawing nature of the chloro groups would activate the ring towards nucleophilic attack. However, when the hydrazine itself is the reactive functional group, its diminished nucleophilicity is the dominant electronic consequence of the dichlorophenyl substitution. This requires careful optimization of reaction conditions, such as the use of stronger bases or more reactive coupling partners, to achieve desired transformations. ccsenet.orgsemanticscholar.org

Catalysis in Reactions Involving (2,3-Dichlorophenyl)hydrazine

Catalysis plays a pivotal role in harnessing the synthetic potential of (2,3-Dichlorophenyl)hydrazine, enabling a variety of transformations under milder conditions and with greater selectivity. The reactivity of this compound can be effectively steered by transition metals, organocatalysts, and photoredox systems, each offering unique mechanistic pathways.

Transition metal catalysis provides powerful tools for the functionalization of arylhydrazines, including (2,3-Dichlorophenyl)hydrazine. Palladium-catalyzed cross-coupling reactions are particularly prominent, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgnobelprize.org In these reactions, the arylhydrazine can serve as a precursor to an arylmetallic species or as a coupling partner itself.

A general catalytic cycle for palladium-catalyzed cross-coupling, such as the Suzuki or Negishi reaction, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org An aryl halide first undergoes oxidative addition to a Pd(0) complex. The resulting organopalladium(II) species then undergoes transmetalation with an organoboron or organozinc reagent. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org (2,3-Dichlorophenyl)hydrazine can be utilized in such sequences, for instance, in the synthesis of complex heterocyclic structures.

Beyond palladium, other transition metals like iridium have been used to catalyze reactions involving arylhydrazines. For example, iridium complexes can catalyze the acceptorless dehydrogenative coupling of arylhydrazines with alcohols to selectively synthesize arylhydrazones, releasing hydrogen gas as the only byproduct. organic-chemistry.org This method avoids the use of stoichiometric oxidants and offers a green alternative for hydrazone synthesis.

| Catalyst System | Reaction Type | General Transformation | Key Mechanistic Steps |

|---|---|---|---|

| Palladium(0) complexes (e.g., Pd(PPh3)4) | Cross-Coupling (e.g., Suzuki, Heck) | Aryl-Aryl or Aryl-Vinyl Bond Formation | Oxidative Addition, Transmetalation, Reductive Elimination |

| Palladium(II) complexes (e.g., Pd(OAc)2) | Oxidative Cross-Coupling | Aryl-S or Aryl-P Bond Formation | Oxidative C-N Cleavage, Transmetalation, Reductive Elimination |

| Iridium complexes (e.g., [Cp*IrCl2]2) | Dehydrogenative Coupling | Arylhydrazine + Alcohol → Arylhydrazone + H2 | Alcohol Oxidation, Aldehyde Formation, Condensation |

The specific electronic properties of (2,3-Dichlorophenyl)hydrazine, imparted by the chloro substituents, necessitate careful selection of ligands and reaction conditions to ensure efficient catalytic turnover.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, offers a complementary strategy for transformations involving arylhydrazines. These catalysts operate through distinct mechanistic pathways, often involving the formation of transient, reactive intermediates via covalent or non-covalent interactions. mdpi.com

One notable example is the organocatalytic enantioselective Hantzsch-type reaction, which can employ aryl hydrazines, propiolic acid esters, and enals to construct chiral hydropyridine frameworks. x-mol.com In such reactions, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) activates the enal by forming a nucleophilic enamine intermediate. This intermediate then participates in a cascade reaction with the other components. The arylhydrazine serves as a key nitrogen source for the heterocyclic core. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the organocatalyst, which directs the approach of the reactants. While specific studies on (2,3-Dichlorophenyl)hydrazine in this context are not widespread, the general applicability of the Hantzsch reaction to various arylhydrazines suggests its potential as a substrate. x-mol.com

The development of novel organocatalysts, including those based on hydrazine or hydrazide structures, continues to expand the scope of reactions available for substrates like (2,3-Dichlorophenyl)hydrazine. x-mol.com

Visible-light photoredox catalysis has emerged as a powerful technology for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. acs.org Arylhydrazines are excellent substrates for photoredox-catalyzed reactions, as they can be readily converted into aryl radicals.

A prime example is the HCl-mediated, metal- and oxidant-free photocatalytic C3-arylation of quinoxalin(on)es. mdpi.com In this transformation, the arylhydrazine serves as the aryl radical source. Under visible light irradiation, a protonated arylhydrazine can undergo a single-electron transfer (SET) process, leading to the cleavage of the N-N bond and the formation of an aryl radical. This radical then adds to the C3 position of the quinoxalin(on)e ring, and subsequent oxidation and deprotonation yield the arylated product. The reaction tolerates a wide range of substituents on the arylhydrazine, including electron-withdrawing groups like chlorine. mdpi.com

Another application is the photo-induced, transition-metal-free dehalogenation of aryl halides, where phenylhydrazine can act as a promoter. nih.gov The reaction is initiated by an electron transfer from the deprotonated hydrazine to the aryl halide under light irradiation, generating an aryl radical that is then hydrogenated. nih.gov These radical-based strategies provide a versatile platform for utilizing (2,3-Dichlorophenyl)hydrazine in C-C bond formation and other valuable transformations.

| Arylhydrazine Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl | 3-(p-tolyl)-1-propylquinoxalin-2(1H)-one | 85 | mdpi.com |

| 4-Methoxy | 3-(4-methoxyphenyl)-1-propylquinoxalin-2(1H)-one | 82 | mdpi.com |

| 4-Fluoro | 3-(4-fluorophenyl)-1-propylquinoxalin-2(1H)-one | 78 | mdpi.com |

| 4-Chloro | 3-(4-chlorophenyl)-1-propylquinoxalin-2(1H)-one | 74 | mdpi.com |

| 4-Bromo | 3-(4-bromophenyl)-1-propylquinoxalin-2(1H)-one | 68 | mdpi.com |

| 2,4-Dichloro | 3-(2,4-dichlorophenyl)-1-propylquinoxalin-2(1H)-one | 52 | mdpi.com |

| Unsubstituted | 3-phenyl-1-propylquinoxalin-2(1H)-one | 88 | mdpi.com |

Table data represents yields for the HCl-mediated C3-arylation of 1-propylquinoxalin-2(1H)-one with various substituted phenylhydrazines, demonstrating the reaction's tolerance for halogen substituents. mdpi.com

Derivatization Strategies and Advanced Synthetic Applications

Design and Synthesis of Novel (2,3-Dichlorophenyl)hydrazine (B81661) Derivatives

The reactivity of the hydrazine (B178648) moiety is central to the derivatization of (2,3-Dichlorophenyl)hydrazine. This functional group readily participates in condensation and cyclization reactions to form stable heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. The synthesis of thiosemicarbazones derived from (2,3-Dichlorophenyl)hydrazine typically involves the reaction of the hydrazine with an appropriate isothiocyanate. This nucleophilic addition reaction forms a 1,4-disubstituted thiosemicarbazide (B42300), which is the core precursor.

The general synthetic pathway involves the condensation of a hydrazine with an isothiocyanate. researchgate.net For instance, reacting (2,3-Dichlorophenyl)hydrazine with various substituted isothiocyanates would yield the corresponding N-substituted thiosemicarbazide derivatives. nih.gov These thiosemicarbazides can then be reacted with aldehydes or ketones to form the final thiosemicarbazone scaffold. irjmets.com The thione group in these molecules offers greater chemical versatility compared to the keto group in semicarbazones. irjmets.com

Table 1: General Scheme for Thiosemicarbazide Synthesis

| Reactant 1 | Reactant 2 | Product Class |

|---|

These reactions leverage the nucleophilic nature of the hydrazine group to form C-N bonds, a common strategy for building complex heterocyclic systems. researchgate.net

The Fischer indole (B1671886) synthesis is a classic and powerful acid-catalyzed reaction for producing indoles from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgalfa-chemistry.com (2,3-Dichlorophenyl)hydrazine is an ideal substrate for this reaction, leading to the formation of 4,5-dichloroindole (B179347) derivatives.

The mechanism proceeds through several key steps:

Hydrazone Formation : (2,3-Dichlorophenyl)hydrazine condenses with an aldehyde or ketone to form a (2,3-dichlorophenyl)hydrazone intermediate. alfa-chemistry.com

Tautomerization : The hydrazone tautomerizes to its enamine form. wikipedia.org

doi.orgdoi.org-Sigmatropic Rearrangement : Under acidic conditions, the protonated enamine undergoes a doi.orgdoi.org-sigmatropic rearrangement, a key bond-forming step. wikipedia.orgalfa-chemistry.com

Cyclization and Elimination : The resulting intermediate cyclizes and eliminates ammonia (B1221849) (NH₃) to form the aromatic indole ring. wikipedia.org

The presence of chlorine atoms at the 2- and 3-positions of the phenyl ring significantly influences the electronic nature of the starting material and the final product. Research on related compounds, such as 2,6-dichlorophenylhydrazine, has shown that blocking the ortho positions can be used strategically to influence the reaction pathway. cdnsciencepub.com Microwave-assisted Fischer indole synthesis has also been successfully employed with dichlorophenylhydrazine derivatives, demonstrating the robustness of this method for creating complex indoles. nih.gov

(2,3-Dichlorophenyl)hydrazine is a versatile building block for a variety of nitrogen-containing heterocycles, most notably pyrazoles and triazoles.

Pyrazole (B372694) Synthesis: The most common method for pyrazole synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. dergipark.org.tr Reacting (2,3-Dichlorophenyl)hydrazine with various 1,3-diketones or β-ketoesters in a suitable solvent yields 1-(2,3-dichlorophenyl)-substituted pyrazoles. Another advanced method is a three-component reaction involving a hydrazone (derived from the parent hydrazine), a nitro-olefin, and a protic polar solvent like methanol, which favors pyrazole formation. orgsyn.org

Triazole Synthesis: The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved using (2,3-Dichlorophenyl)hydrazine as a key reagent. A notable example involves the preparation of 4-(2,3-Dichlorophenyl)-2-[5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl] phthalazin-1-(2H)-one, which is then reacted with hydrazine hydrate (B1144303) to cyclize into a 4-amino-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl derivative. scispace.com This demonstrates a multi-step pathway where the dichlorophenyl moiety is incorporated into a complex, fused heterocyclic system. scispace.com

(2,3-Dichlorophenyl)hydrazine as a Versatile Reagent in Complex Organic Synthesis

Beyond simple derivatization, (2,3-Dichlorophenyl)hydrazine is employed in more sophisticated synthetic strategies like multi-component and tandem reactions, which enhance synthetic efficiency by combining several steps into a single operation. researchgate.nettandfonline.com

Multi-component reactions (MCRs) are convergent processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates the majority of the atoms from the starting materials. tandfonline.comrug.nl (2,3-Dichlorophenyl)hydrazine, often in the form of its hydrochloride salt or as hydrazine hydrate in a reaction that generates the substituted pyrazole in situ, is a key component in several important MCRs.

A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. nih.govut.ac.ir This reaction brings together an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine. acs.orgujpronline.com The use of (2,3-Dichlorophenyl)hydrazine in this context would lead to the formation of 1-(2,3-dichlorophenyl)-dihydropyrano[2,3-c]pyrazole derivatives. These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. tandfonline.com

Table 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

|---|

Tandem reactions, also known as domino or cascade reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. Many of the synthetic methods involving (2,3-Dichlorophenyl)hydrazine can be classified as tandem processes.

Fischer Indole Synthesis : As previously discussed, this reaction is a classic example of a tandem process involving condensation, rearrangement, and cyclization/elimination steps. alfa-chemistry.com

Pyrano[2,3-c]pyrazole Synthesis : The MCR for pyrano[2,3-c]pyrazoles is a tandem sequence. A plausible mechanism involves an initial condensation to form a pyrazolone, followed by a Knoevenagel condensation between the aldehyde and malononitrile. scielo.org.za This is followed by a tandem Michael addition and Thorpe-Ziegler cyclization to yield the final heterocyclic product. dtu.dk This showcases the power of using a simple precursor like (2,3-Dichlorophenyl)hydrazine to trigger a complex cascade of reactions, leading to highly functionalized molecules in a single step.

Strategic Incorporation into Specialty Chemicals and Research Probes

The strategic use of (2,3-Dichlorophenyl)hydrazine in chemical synthesis is pivotal for creating molecules with specific functionalities and properties. Its applications span from the development of agrochemicals and pharmaceuticals to the synthesis of dyes and pigments. smolecule.com The reactivity of the hydrazine group, coupled with the influence of the dichloro-substituted phenyl ring, makes it a valuable component in constructing complex molecular architectures.

Intermediate in Synthetic Building Blocks

(2,3-Dichlorophenyl)hydrazine is a key intermediate in the synthesis of various heterocyclic compounds and other synthetic building blocks. smolecule.com Its utility stems from the characteristic reactions of hydrazines, such as condensation reactions with carbonyl compounds to form hydrazones. smolecule.com These hydrazones can then undergo further transformations to yield a diverse range of molecular scaffolds.

One of the most notable applications of arylhydrazines, including (2,3-Dichlorophenyl)hydrazine, is in the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the reaction of the arylhydrazine with an aldehyde or ketone, to produce a substituted indole. smolecule.com This method is fundamental in the synthesis of many biologically active indole-containing compounds.

Furthermore, (2,3-Dichlorophenyl)hydrazine can be utilized in the synthesis of other heterocyclic systems. For instance, the reaction of hydrazides with various reagents can lead to the formation of five-membered rings like 1,3,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. epstem.net The general reactivity of hydrazines allows for their incorporation into a multitude of synthetic pathways, making them valuable precursors for a wide range of building blocks in organic synthesis. researchgate.net

The following table provides a summary of key reactions involving (2,3-Dichlorophenyl)hydrazine as an intermediate:

| Reaction Type | Reactant | Product Type | Significance |

| Condensation | Aldehydes, Ketones | Hydrazones | Key intermediates for further synthesis smolecule.com |

| Fischer Indole Synthesis | Aldehydes, Ketones | Substituted Indoles | Access to biologically active compounds smolecule.com |

| Cyclization Reactions | Various Reagents | Triazoles, Thiadiazoles, Oxadiazoles | Formation of diverse heterocyclic systems epstem.net |

Precursor for Advanced Organic Materials Research

The unique electronic and structural properties of molecules derived from (2,3-Dichlorophenyl)hydrazine make it a valuable precursor in the field of advanced organic materials research. smolecule.com These materials often exhibit interesting optical, electronic, or biological properties.

Functional Dyes and Pigments:

(2,3-Dichlorophenyl)hydrazine can be used in the synthesis of functional dyes and pigments. smolecule.com The chromophoric system of these molecules can be tailored by modifying the substituents on the aromatic rings, leading to materials with specific light-absorbing properties. ymdchem.com Hydrazone-based pigments, which are often synthesized from arylhydrazines, are a significant class of colorants. researchgate.net These dyes find applications in various fields, including optoelectronic devices, sensors, and smart textiles. imist.ma For instance, certain functional dyes can change color in response to external stimuli like light, heat, or electric fields. ymdchem.com

Conducting Polymers:

While direct polymerization of (2,3-Dichlorophenyl)hydrazine is not a common route to conducting polymers, the heterocyclic building blocks synthesized from it can be used as monomers for polymerization. Conducting polymers are a class of organic materials that possess electrical conductivity and have applications in electronics, sensors, and energy storage. encyclopedia.pubresearchgate.net The properties of these polymers can be tuned by altering the structure of the monomer units. The incorporation of halogen atoms, such as chlorine, into the polymer backbone can influence its electronic properties and stability.

Research Probes:

Derivatives of (2,3-Dichlorophenyl)hydrazine can also be designed as research probes to study biological systems. The interactions of these molecules with cellular components can provide insights into various biological processes. smolecule.com For example, fluorescent dyes synthesized from such precursors can be used for imaging and sensing applications in biomedical research. imist.ma

The table below summarizes the potential applications of (2,3-Dichlorophenyl)hydrazine as a precursor in advanced organic materials research:

| Material Type | Potential Application | Key Properties |

| Functional Dyes | Optoelectronics, Sensors, Smart Textiles | Specific light absorption, Chromism ymdchem.comimist.ma |

| Pigments | Colorants | Stable color, Lightfastness researchgate.net |

| Conducting Polymers (from derived monomers) | Electronics, Energy Storage, Sensors | Electrical conductivity, Processability encyclopedia.pubresearchgate.net |

| Research Probes | Biomedical Imaging, Sensing | Fluorescence, Specific binding smolecule.comimist.ma |

Advanced Structural Elucidation and Spectroscopic Analysis of 2,3 Dichlorophenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled method for probing the atomic-level structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR for Proton Environment Characterization

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In (2,3-Dichlorophenyl)hydrazine (B81661), the aromatic protons on the dichlorophenyl ring and the protons of the hydrazine (B178648) moiety (NH and NH₂) give rise to characteristic signals.

For the parent (2,3-Dichlorophenyl)hydrazine, the aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two chlorine atoms. The protons of the hydrazine group, -NH-NH₂, typically appear as broad signals due to rapid chemical exchange and quadrupolar relaxation of the adjacent nitrogen atoms. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

In derivatives such as hydrazones, formed by the reaction of (2,3-Dichlorophenyl)hydrazine with aldehydes or ketones, the ¹H NMR spectrum provides additional valuable information. For instance, in the case of (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine, a derivative with a similar dichlorophenyl moiety, the aromatic protons appear as a series of multiplets, and a characteristic singlet for the imine proton (N=CH) is observed. rsc.org

Table 1: Representative ¹H NMR Data for a Derivative of Dichlorophenylhydrazine

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine rsc.org | CDCl₃ | 7.66-7.68 (m, 3H), 7.59 (s, 1H), 7.32-7.44 (m, 3H), 7.28-7.30 (m, 2H), 6.89 (dd, J₁= 8.8 Hz, J₂= 2.4 Hz, 1H) |

This table presents data for a related derivative due to the limited availability of experimental data for the parent compound.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in (2,3-Dichlorophenyl)hydrazine gives a distinct signal, with its chemical shift indicating its electronic environment.

The ¹³C NMR spectrum of (2,3-Dichlorophenyl)hydrazine would exhibit six signals for the aromatic carbons. The carbons directly bonded to the chlorine atoms (C2 and C3) are expected to be significantly deshielded and appear at higher chemical shifts. The other four aromatic carbons will also have distinct chemical shifts based on their position relative to the chloro and hydrazine substituents.

Analysis of derivatives provides insight into the expected chemical shifts. For example, in (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine, the carbon signals of the dichlorophenyl ring are clearly resolved, along with the carbons of the benzylidene moiety. rsc.org

Table 2: Representative ¹³C NMR Data for a Derivative of Dichlorophenylhydrazine

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine rsc.org | CDCl₃ | 144.1, 138.9, 134.6, 133.1, 130.7, 129.0, 128.7, 126.4, 122.5, 114.2, 112.1 |

This table presents data for a related derivative due to the limited availability of experimental data for the parent compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule, resolving signal overlap, and confirming structural assignments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For (2,3-Dichlorophenyl)hydrazine, COSY would reveal the coupling network between the adjacent aromatic protons, helping to assign their specific positions on the phenyl ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. In the context of (2,3-Dichlorophenyl)hydrazine derivatives, HMBC can confirm the connectivity between the dichlorophenyl ring and the rest of the molecule. ub.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

For (2,3-Dichlorophenyl)hydrazine, the IR spectrum would be expected to show:

N-H Stretching: The hydrazine moiety (-NH-NH₂) gives rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. Primary amines (R-NH₂) typically show two bands in this region corresponding to symmetric and asymmetric stretching.

C-Cl Stretching: The carbon-chlorine bonds will exhibit stretching vibrations in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

In a hydrazone derivative, such as (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine, an IR spectrum showed characteristic N-H stretching at 3230 cm⁻¹ and aromatic C-H stretching at 3084 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Dichlorophenylhydrazine Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-Cl Stretch | 600-800 | Strong |

This table presents expected absorption ranges based on general spectroscopic principles and data from related compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For (2,3-Dichlorophenyl)hydrazine, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the dichlorophenyl ring and the N-N stretching of the hydrazine group, which may be weak in the IR spectrum. A study on a related compound, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, utilized FT-Raman spectroscopy to aid in the assignment of vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio of their ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For (2,3-Dichlorophenyl)hydrazine hydrochloride, the molecular formula is C₆H₇Cl₃N₂. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which is readily validated by HRMS. The free base form, (2,3-Dichlorophenyl)hydrazine, has a molecular formula of C₆H₆Cl₂N₂ and a molecular weight of approximately 177.03 g/mol . nist.gov The addition of hydrochloric acid to form the hydrochloride salt increases the molecular weight by 36.46 g/mol .

A study on a derivative, 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-ylidene]-5,7-dimethyl-3-phenyl-3,4,5,6,7,8-hexahydro-1,3-diazocino[1,2-a]benzimidazole-2-carbonitrile, utilized HRMS to confirm its molecular weight and the isotopic patterns originating from the chlorine atoms. Another related compound, (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, showed a protonated molecular ion [M+H]⁺ at m/z 311.14 in ESI-MS. iucr.org

Table 1: HRMS Data for (2,3-Dichlorophenyl)hydrazine and a Derivative

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ |

| (2,3-Dichlorophenyl)hydrazine | C₆H₆Cl₂N₂ | 175.9962 | Data not available |

| (2,3-Dichlorophenyl)hydrazine hydrochloride | C₆H₇Cl₃N₂ | 211.9729 | Data not available |

| (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine | C₁₃H₉Cl₂N₃O₂ | 309.0123 | 311.14 |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in mass spectrometry provides a "fingerprint" of a molecule, revealing structural information. chemguide.co.uk When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the original molecule's structure.

For aromatic compounds like (2,3-Dichlorophenyl)hydrazine, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org Common fragmentation patterns for substituted benzenes involve the loss of the substituents or cleavage of the bonds adjacent to the aromatic ring. In the case of (2,3-Dichlorophenyl)hydrazine, fragmentation would likely involve the cleavage of the N-N bond or the C-N bond connecting the hydrazine group to the dichlorophenyl ring. The presence of two chlorine atoms would also lead to characteristic isotopic patterns in the fragment ions.

While specific fragmentation data for (2,3-Dichlorophenyl)hydrazine is not detailed in the provided search results, general principles of mass spectrometry suggest the following potential fragmentation pathways:

Loss of the NH₂ group.

Cleavage of the N-N bond to form a [C₆H₃Cl₂NH]⁺ ion.

Loss of one or both chlorine atoms.

Fission of the aromatic ring, although this is less common for stable aromatic systems. libretexts.org

Analysis of related hydrazone derivatives, such as nitazene (B13437292) analogs, shows characteristic fragmentation including the loss of alkyl amino side chains and benzyl (B1604629) side chains. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis

The crystal structure of (2,3-Dichlorophenyl)hydrazine hydrochloride would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding. The hydrochloride salt form suggests the presence of ionic interactions between the protonated hydrazine group and the chloride anion.

While the specific crystal structure of (2,3-Dichlorophenyl)hydrazine has not been detailed in the provided results, studies on its derivatives provide valuable insights. For instance, the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, an isomer, reveals that the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring are not coplanar, forming a significant dihedral angle. iucr.orgnih.gov The crystal packing is influenced by face-to-face π-π stacking interactions and various hydrogen bonds (C-H···O, N-H···O, and C-H···Cl). iucr.orgnih.gov Similarly, the crystal structure of another derivative, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, was confirmed by single-crystal X-ray diffraction, establishing the Z-stereochemistry around the iminophenyl double bond. mdpi.com

Table 2: Crystallographic Data for a (2,6-Dichlorophenyl)hydrazine Derivative

| Compound | (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine |

| Molecular Formula | C₁₃H₉Cl₂N₃O₂ |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Dihedral Angle (dichlorophenyl ring and nitro-substituted benzene ring) | 26.25 (16)° iucr.orgnih.gov |

| Key Intermolecular Interactions | π-π stacking, C-H···O, N-H···O, C-H···Cl hydrogen bonds iucr.orgnih.gov |

Conformational Studies in the Crystalline State

Conformational analysis in the crystalline state provides a static picture of the preferred three-dimensional arrangement of a molecule. For hydrazine derivatives, the conformation is often stabilized by intramolecular hydrogen bonds. In the case of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, the conformation is stabilized by an intramolecular N-H···Cl interaction. nih.gov

The relative orientation of the dichlorophenyl ring and the hydrazine moiety is a key conformational feature. In hydrazide derivatives of mefenamic acid, the conformations are largely determined by intramolecular O-H···N and N-H···O hydrogen bonds. nih.gov For (2,3-Dichlorophenyl)hydrazine, the presence of two chlorine atoms on the phenyl ring will influence the electronic distribution and may lead to specific preferred conformations through steric and electronic effects. The planarity of the molecule or specific torsion angles would be key parameters determined from a crystal structure analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the calculated percentages based on the proposed empirical formula to verify its accuracy.

For a derivative, (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, the calculated elemental composition for C₁₃H₉Cl₂N₃O₂ is C 50.35%, H 2.93%, and N 13.55%. The experimentally found values were C 50.32%, H 2.90%, and N 13.47%, which are in close agreement with the calculated values, thus validating the empirical formula. iucr.orgnih.gov

Table 3: Elemental Analysis Data for a (2,6-Dichlorophenyl)hydrazine Derivative

| Compound | (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine |

| Element | Calculated (%) |

| Carbon (C) | 50.35 |

| Hydrogen (H) | 2.93 |

| Nitrogen (N) | 13.55 |

Theoretical and Computational Chemistry Studies of 2,3 Dichlorophenyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful, non-invasive tool to probe the molecular characteristics of (2,3-Dichlorophenyl)hydrazine (B81661). These computational methods allow for a detailed exploration of the molecule's electronic properties and reactivity from first principles.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For (2,3-Dichlorophenyl)hydrazine, calculations using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p) would provide a reliable description of its ground-state electronic structure. acu.edu.in

The electronic nature of (2,3-Dichlorophenyl)hydrazine is significantly modulated by the two electron-withdrawing chlorine atoms on the phenyl ring. These substituents decrease the electron density on the aromatic ring and influence the nucleophilicity of the adjacent hydrazine (B178648) moiety. DFT calculations can quantify these effects, providing optimized bond lengths, bond angles, and dihedral angles that reflect the steric and electronic interplay between the dichlorophenyl group and the hydrazine group. ufms.br

HOMO/LUMO Orbital Analysis for Reactivity Prediction

The reactivity of a chemical species can be effectively understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doi.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For (2,3-Dichlorophenyl)hydrazine, the HOMO is anticipated to be localized predominantly on the hydrazine functional group, specifically on the lone pair of the terminal nitrogen atom. This localization marks the hydrazine group as the primary center for nucleophilic behavior and electrophilic attack. Conversely, the LUMO is expected to be distributed over the π-system of the dichlorophenyl ring, making it the region most susceptible to receiving electrons. researchgate.net Theoretical studies on similar hydrazine derivatives confirm that such charge transfer from the hydrazine moiety to an aromatic ring is a key feature of their electronic transitions. tandfonline.com

Interactive Table 1: Predicted Frontier Molecular Orbital Properties for (2,3-Dichlorophenyl)hydrazine

Note: The following data is illustrative, based on theoretical principles and findings for structurally related compounds. Specific computational analysis is required for precise values.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5.9 eV | Indicates the energy of the most available electrons, located on the hydrazine group, for donation in a reaction. |

| LUMO Energy | ~ -1.0 eV | Represents the energy of the lowest-energy empty orbital, located on the phenyl ring, available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 4.9 eV | A moderate energy gap suggests a balance between kinetic stability and chemical reactivity. doi.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites. scienceopen.com The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential) prone to electrophilic attack, and blue signifies electron-deficient areas (positive potential) susceptible to nucleophilic attack. researchgate.net

An MEP map of (2,3-Dichlorophenyl)hydrazine would clearly identify the terminal nitrogen atom of the hydrazine group as the site of most negative potential, confirming it as the primary center for electrophilic interactions like protonation or alkylation. The hydrogen atoms of the hydrazine's NH and NH₂ groups would show strong positive potential, making them the most likely sites for hydrogen bond donation. The aromatic ring would exhibit a more complex potential distribution due to the influence of the electronegative chlorine atoms.

Conformational Analysis and Energy Landscapes

(2,3-Dichlorophenyl)hydrazine possesses conformational flexibility due to possible rotations around the C(phenyl)-N and N-N single bonds. Conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable low-energy conformers and the energy barriers that separate them.

Computational studies on substituted phenylhydrazines and related structures demonstrate that the molecule's final conformation is a delicate balance of steric hindrance and stabilizing intramolecular interactions. mdpi.comconicet.gov.ar For (2,3-Dichlorophenyl)hydrazine, the presence of a chlorine atom at the ortho-position (C2) of the phenyl ring introduces significant steric repulsion. This steric clash would heavily influence the dihedral angle between the plane of the phenyl ring and the hydrazine group, forcing the molecule to adopt a twisted, non-planar conformation to minimize energetic strain. The resulting energy landscape would feature several local minima corresponding to different staggered arrangements of the hydrazine hydrogens, with the global minimum representing the most populated conformation in the gaseous state.

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry provides profound insights into the detailed pathways of chemical reactions, allowing for the modeling of intermediates and high-energy transition states that are often impossible to observe experimentally.

Transition State Characterization

The transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the critical configuration that separates reactants from products. The characterization of its structure and energy (the activation barrier) is fundamental to understanding reaction kinetics and mechanisms. acs.org

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to elucidate the mechanism of a chemical reaction by identifying the lowest energy path, including transition states and intermediates, connecting reactants and products. While specific and detailed reaction coordinate mapping studies exclusively for (2,3-Dichlorophenyl)hydrazine are not extensively documented in publicly available literature, the principles can be inferred from studies on related hydrazine derivatives and their reactions.

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in mapping reaction coordinates. For instance, in reactions involving hydrazines, such as the formation of hydrazones through condensation with carbonyl compounds, DFT calculations can optimize the geometries of reactants, transition states, and products. These calculations can also determine the activation energies and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics.

In the context of (2,3-Dichlorophenyl)hydrazine, a key reaction is its nucleophilic attack on an electrophile. DFT calculations can be employed to model the transition state of this process. Fukui indices, which are derived from the conceptual DFT, can identify the most nucleophilic sites within the molecule. For a related hydrazine derivative, the NH₂ group has been identified as a primary nucleophilic site. The reaction coordinate would map the approach of the hydrazine to the electrophile, the formation of the new bond, and any subsequent proton transfers or rearrangements.

Molecular docking simulations, another computational tool, can provide insights into the initial steps of a reaction coordinate by predicting the binding orientation of (2,3-Dichlorophenyl)hydrazine within the active site of a biological target, such as an enzyme. Although this does not map the entire reaction pathway, it provides crucial information about the pre-reaction complex.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry, especially DFT, has become a reliable tool for predicting various spectroscopic parameters, which can aid in the characterization and identification of molecules. For (2,3-Dichlorophenyl)hydrazine and its derivatives, theoretical calculations can provide valuable data that complements experimental findings.

Vibrational Spectroscopy (IR): Theoretical calculations can predict the infrared (IR) spectrum of (2,3-Dichlorophenyl)hydrazine by calculating its vibrational frequencies. These calculations can help in the assignment of experimental IR bands to specific molecular vibrations. For instance, characteristic N-H stretching vibrations are expected in the range of 3200–3400 cm⁻¹, and C-Cl vibrations are typically observed between 600–800 cm⁻¹. Studies on derivatives, such as 2-(3,5-di-tert-butyl-2-hydroxybenzylidene)-N-(2,3-dichlorophenyl)hydrazine carbothioamide, have utilized DFT to aid in the interpretation of their IR spectra, confirming the presence of key functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts through computational methods is a powerful tool for structural elucidation. Gauge-Including Atomic Orbital (GIAO) is a common method used within a DFT framework for this purpose. For (2,3-Dichlorophenyl)hydrazine, typical aromatic proton signals are expected between δ 7.2–8.1 ppm, and the hydrazine NH protons are anticipated to appear at a downfield shift, around δ 9–10 ppm. Computational models, such as those at the B3LYP/6-31G* level, can be used to compare with and validate experimental NMR data. In studies of derivatives, ¹H and ¹³C NMR spectroscopy has been fundamental in confirming their structures, with computational analysis providing a deeper understanding of the electronic environment of the nuclei. nih.govproquest.com

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the primary computational method for predicting electronic absorption spectra (UV-Vis). These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in an experimental spectrum. While specific TD-DFT studies on (2,3-Dichlorophenyl)hydrazine are not readily available, the methodology has been successfully applied to numerous related organic molecules to understand their electronic properties.

The following table summarizes the types of spectroscopic data that can be predicted for (2,3-Dichlorophenyl)hydrazine using computational methods, based on information available for the compound and its derivatives.

| Spectroscopic Technique | Predicted Parameters | Typical Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G*) |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | GIAO-DFT |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | GIAO-DFT |

| UV-Vis Spectroscopy | Absorption Maxima (λ_max) | TD-DFT |

The integration of these computational predictions with experimental data provides a robust framework for the comprehensive characterization of (2,3-Dichlorophenyl)hydrazine and its chemical behavior.

Future Research Directions and Unexplored Chemical Spaces

Development of Novel Synthetic Pathways

The synthesis of (2,3-Dichlorophenyl)hydrazine (B81661) and its derivatives is a key area for future research. While traditional methods exist, there is a continuous drive to develop more efficient, safer, and environmentally benign synthetic routes. ontosight.ai One established method involves the reaction of 2,3-dichlorobenzyl chloride with hydrazine (B178648) hydrate (B1144303), followed by the addition of hydrochloric acid to form the hydrochloride salt. Another common approach is the reaction of 2,6-dichloroaniline (B118687) with sodium nitrite (B80452) in an acidic environment, followed by reduction. ontosight.ai

Future research could focus on metal- and base-free methods, such as the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine, which could be adapted for creating novel derivatives of (2,3-Dichlorophenyl)hydrazine. acs.org Photocatalytic strategies also present a promising frontier. For instance, a novel HCl-mediated, photocatalytic method for the C3-H arylation of quinoxaline(on)es with arylhydrazines has been developed, suggesting potential for similar light-driven transformations involving (2,3-Dichlorophenyl)hydrazine. mdpi.com These modern approaches could lead to higher yields, reduced waste, and milder reaction conditions.

Exploration of Undiscovered Reactivity Patterns

The reactivity of (2,3-Dichlorophenyl)hydrazine is largely attributed to its hydrazine moiety, which readily reacts with carbonyl compounds. ontosight.ai This reactivity is foundational to its use in synthesizing a variety of heterocyclic compounds. However, there remains significant potential to uncover new reactivity patterns.

Future investigations could explore its participation in novel cyclization and annulation reactions. For example, rhodium(III)-catalyzed oxidative [3 + 2] annulation of 2-acetyl-1-arylhydrazines with maleimides to form pyrrolo[3,4-b]indole-1,3-diones showcases the potential for discovering new catalytic cycles involving arylhydrazines. acs.org The generation of aryl radicals from arylhydrazines through modern photo- and electrochemical methods is another area ripe for exploration, potentially leading to new C-C, C-B, and C-F bond-forming reactions. rsc.org Understanding the charge distribution in arylhydrazine-centered mixed-valence compounds could also open up new avenues in materials science. acs.org

Advanced Applications in Diverse Chemical Disciplines

(2,3-Dichlorophenyl)hydrazine and its derivatives have shown potential in medicinal chemistry and materials science. mdpi.com Its derivatives have been investigated for their cytotoxic effects against cancer cells and as antimicrobial agents. The presence of chlorine atoms is believed to enhance these antimicrobial properties.

Future applications could extend to the development of novel bioactive molecules. For example, derivatives have been synthesized as potential VEGFR2 inhibitors and tyrosinase inhibitors. mdpi.comrsc.org The compound has also been used in the synthesis of molecules with antifungal potential against Candida species. mdpi.com Further research could focus on designing and synthesizing new derivatives with enhanced biological activities for applications in pharmaceuticals and agrochemicals. ontosight.ai The compound's use as a guest in host-guest chemistry, as seen with the inclusion of similar dichlorophenyl-containing molecules in tris(o-phenylenedioxy)cyclotriphosphazine (TPP), suggests possibilities in the development of molecular rotors and other advanced materials. acs.org

Integration with Emerging Methodologies (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)

The integration of emerging technologies like flow chemistry and artificial intelligence (AI) holds significant promise for the study and application of (2,3-Dichlorophenyl)hydrazine. Flow chemistry offers advantages in terms of safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve hazardous reagents. nih.govthieme-connect.de The continuous synthesis of intermediates and their subsequent reaction in a flow system can lead to higher yields and purity. nih.gov Microwave-assisted flow synthesis is another area that could be explored for accelerating reactions involving this compound. nih.gov

Addressing Specific Research Gaps in Arylhydrazine Chemistry

While arylhydrazines are a well-established class of compounds, there are still research gaps that need to be addressed. A significant challenge is the development of more sustainable and atom-economical synthetic methods. Many current procedures still rely on stoichiometric reagents and produce significant waste. rsc.org Future research should focus on developing catalytic methods that minimize environmental impact.

Another research gap is the full exploration of the bioorthogonal reactivity of hydrazines. nih.gov While the reaction with ketones is well-known, exploring other unique and mutually compatible bioorthogonal reactions could enable more complex multicomponent labeling studies in biological systems. Furthermore, a deeper understanding of the structure-activity relationships of arylhydrazine derivatives is needed to rationally design more potent and selective bioactive compounds. This includes investigating the role of substituents on the phenyl ring and the hydrazone moiety in determining biological activity.

Q & A

Q. What are the most reliable synthetic routes for preparing (2,3-dichlorophenyl)hydrazine?

The Fischer indole synthesis is a robust method for synthesizing (2,3-dichlorophenyl)hydrazine. Starting with commercially available 2,3-dichloroaniline, diazotization is performed using nitrous acid (HNO₂), followed by reduction with stannous chloride (SnCl₂) in a one-pot reaction. This yields the hydrazine derivative in good yields (exact yields not specified but described as "acceptable"). Isolation involves flash chromatography to separate the product from unreacted starting materials . Alternative routes, such as the Bischler method, were reported to fail due to inefficiency in forming indole intermediates .

Q. How can (2,3-dichlorophenyl)hydrazine be purified, and what challenges arise during isolation?

Flash chromatography is the primary method for purification, leveraging silica gel and solvent gradients to isolate the compound. Challenges include residual starting materials and byproducts. For example, in indazole synthesis, recrystallization from dimethylformamide (DMF) is employed to remove isomers like (2,3-dichlorophenyl)-1H-indazole, which co-precipitate during reaction workup. This step ensures >95% purity, as confirmed by NMR and melting-point analysis .

Q. What analytical techniques are used to characterize (2,3-dichlorophenyl)hydrazine derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard for structural confirmation. For instance, in derivatives like 1-(2,3-dichlorophenyl)-2-(1-phenylethylidene)hydrazine, ¹H NMR peaks at δ 2.36 (s, 3H) and δ 8.40 (broad singlet) confirm methyl and hydrazine proton environments, respectively. IR absorption at 3270 cm⁻¹ corresponds to N–H stretching. Mass spectrometry (EI-MS) further validates molecular weight, with fragments such as m/z 279.1 ([M⁺●]) observed .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of (2,3-dichlorophenyl)hydrazine during diazotization?

The use of stannous chloride (SnCl₂) as a reducing agent is critical. SnCl₂ facilitates the reduction of diazonium intermediates to hydrazine derivatives under acidic conditions. Optimizing stoichiometry (e.g., molar ratios of SnCl₂ to aniline) and temperature (ambient to 0°C) minimizes side reactions, such as premature coupling or decomposition. Excess SnCl₂ may lead to tin byproducts, necessitating thorough aqueous workup .